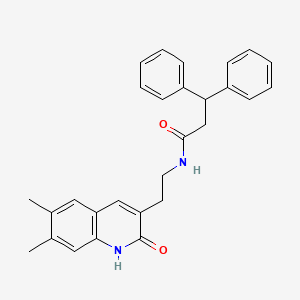

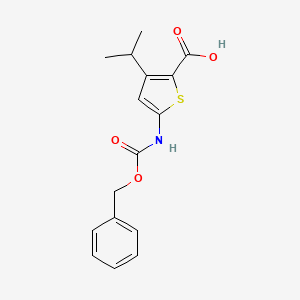

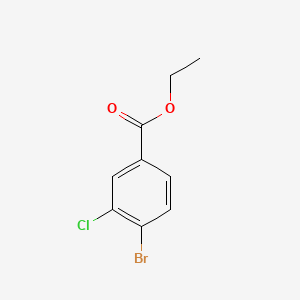

1-methyl-2-oxo-N-(p-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-methyl-2-oxo-N-(p-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide, also known as MOL-3, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Antibacterial Agents

1-methyl-2-oxo-N-(p-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide and its analogs have been explored for their potential as antibacterial agents. Research in this area has led to the synthesis and evaluation of various derivatives, with some showing promising antibacterial activity. For example, derivatives synthesized using different amino- and hydroxy-substituted cyclic amino groups exhibited enhanced activity against bacterial pathogens. These findings underline the compound's relevance in developing new antibacterial drugs and studying structure-activity relationships to optimize their therapeutic potential (Egawa et al., 1984).

Chemiluminescence Derivatization Reagents

In analytical chemistry, particularly in high-performance liquid chromatography (HPLC), 1-methyl-2-oxo-N-(p-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide derivatives have been explored as chemiluminescence derivatization reagents. These derivatives offer selective and sensitive options for detecting carboxylic acids and amines, showcasing the versatility of the compound in enhancing detection sensitivity and specificity in analytical methodologies (Morita & Konishi, 2002).

Antitumor Agents

The compound's derivatives have been investigated for their antitumor properties, with structure-activity relationship (SAR) studies revealing significant insights into their cytotoxic activities against various tumor cell lines. Modifications at specific positions of the naphthyridine ring system have resulted in derivatives with enhanced cytotoxic activities, offering potential pathways for the development of new antitumor agents. These studies contribute to the broader efforts in medicinal chemistry to identify and develop compounds with potent antitumor activities (Tsuzuki et al., 2004).

Synthesis and Characterization

The synthesis methodologies for 1-methyl-2-oxo-N-(p-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide and its derivatives have been extensively studied, highlighting the compound's utility in organic chemistry. Innovative synthesis approaches, such as the one-pot, four-component reactions, offer efficient pathways to generate a wide array of derivatives, expanding the scope of research and application of these compounds in scientific exploration (Shaabani et al., 2009).

Photoelectron Spectroscopy and Luminescence

Research into the optical properties of 1-methyl-2-oxo-N-(p-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide derivatives has unveiled their potential in applications requiring luminescence. These compounds exhibit aggregation-enhanced emission (AEE) properties and can respond to multiple stimuli, making them suitable for various applications in materials science, including as sensors or in display technologies (Srivastava et al., 2017).

Propiedades

IUPAC Name |

1-methyl-N-(4-methylphenyl)-2-oxo-1,8-naphthyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c1-11-5-7-13(8-6-11)19-16(21)14-10-12-4-3-9-18-15(12)20(2)17(14)22/h3-10H,1-2H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVUDXWRVBVZWKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-2-oxo-N-(p-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2399984.png)

![[6-(Dimethylamino)-3-pyridinyl]methanol hydrochloride](/img/no-structure.png)

![3-{2-[4-(Benzyloxy)phenoxy]phenyl}acrylic acid](/img/structure/B2399987.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2399990.png)

![3-(3,5-Dichloro-4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2400002.png)